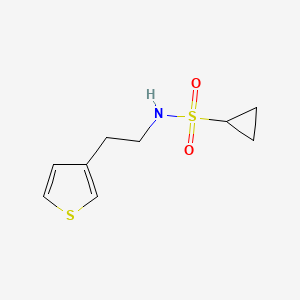
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, also known as TESC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TESC belongs to the class of cyclopropanesulfonamide compounds, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB has been shown to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, and reduce inflammation in various animal models. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been shown to have neuroprotective effects, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, and its potent biological activity against cancer cells and inflammation. However, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has not been extensively studied for its potential toxicity, and further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, which could improve its yield and purity. Another area of research is the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide in combination with other drugs or therapies, to determine its potential synergistic effects. In addition, further studies are needed to determine the safety and toxicity profile of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide, and its potential use in clinical settings. Finally, the study of N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide in animal models of various diseases could provide valuable insights into its potential therapeutic applications.
合成法
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 3-thiophene ethanol with cyclopropanesulfonyl chloride, followed by purification and isolation of the product. The yield of the synthesis is around 50%, and the purity can be improved through further purification techniques.
科学的研究の応用
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has also been studied for its anti-inflammatory properties, and has been found to inhibit the production of pro-inflammatory cytokines. In addition, N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide has been shown to have neuroprotective effects, and has been studied for its potential use in treating neurodegenerative diseases.
特性
IUPAC Name |
N-(2-thiophen-3-ylethyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-1-2-9)10-5-3-8-4-6-13-7-8/h4,6-7,9-10H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPFKNQIQPINAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

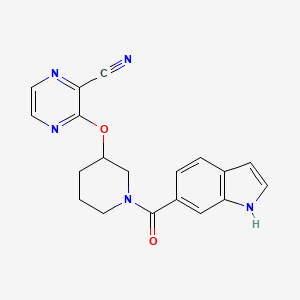
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)
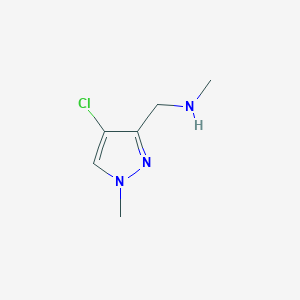
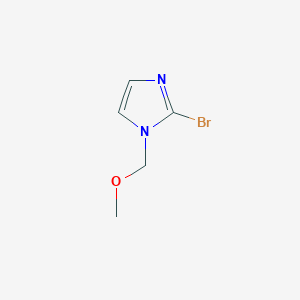
![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)
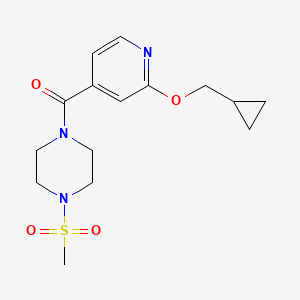
![5-(Hydroxymethyl)-4-{[(4-isopropylphenyl)amino]methyl}-2-methylpyridin-3-ol](/img/structure/B2947014.png)
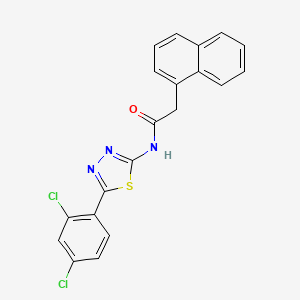
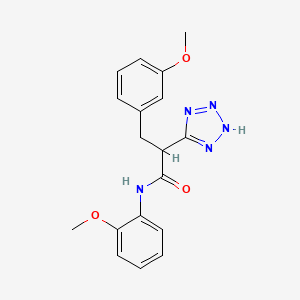
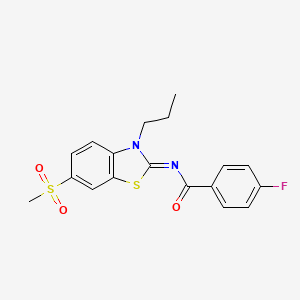
![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)
![N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2947022.png)
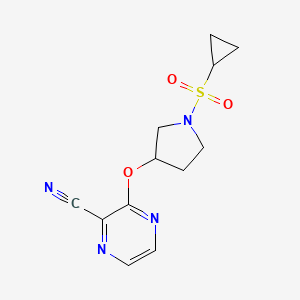
![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)